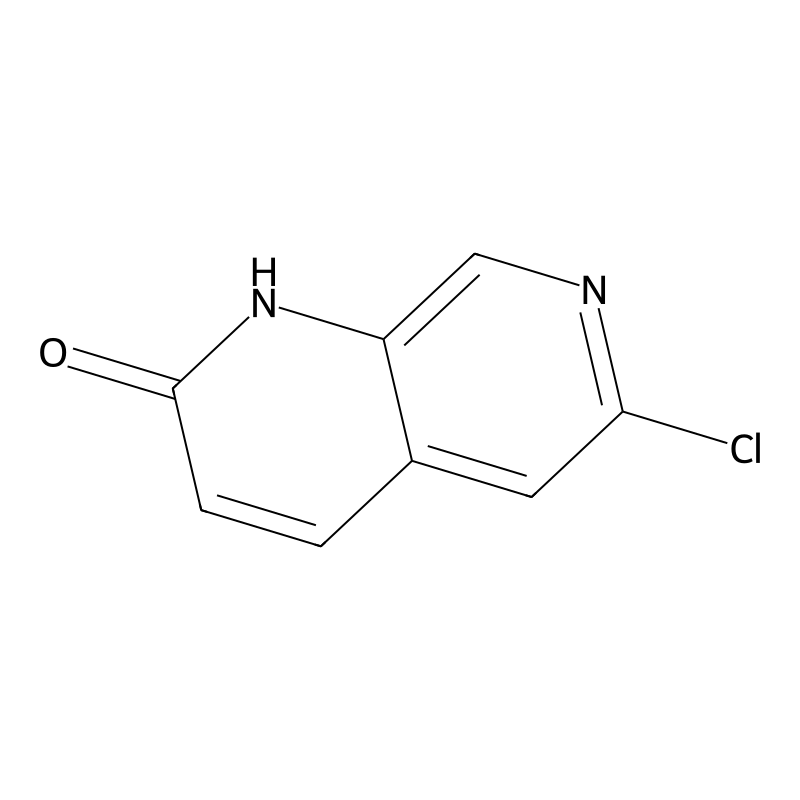

6-Chloro-1,7-naphthyridin-2(1H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Chloro-1,7-naphthyridin-2(1H)-one is a heterocyclic compound characterized by a naphthyridine ring system, which features a chlorine atom at the 6th position and a keto group at the 2nd position. Its chemical formula is and it has a molecular weight of approximately 180.59 g/mol. This compound is notable for its potential biological activities and is often used as a building block in organic synthesis and medicinal chemistry .

- Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

- Oxidation: The keto group may participate in oxidation reactions using agents like potassium permanganate.

- Reduction: Reducing agents such as sodium borohydride can be employed to modify the compound's functional groups .

- Condensation Reactions: The compound can react with other reactive species to form condensation products.

These reactions allow for the modification of its structure, leading to compounds with diverse properties and potential applications.

Research indicates that 6-Chloro-1,7-naphthyridin-2(1H)-one possesses significant biological activities. It has been studied for its potential antimicrobial and anticancer properties. The compound may exert its effects by interacting with specific enzymes or cellular pathways, although detailed mechanisms of action are still under investigation. For instance, it may inhibit bacterial enzymes or disrupt cell membranes in microbial targets .

The synthesis of 6-Chloro-1,7-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route includes:

- Cyclization: Starting from appropriate precursors such as 2-chloronicotinic acid, which is reacted with ammonia or amines to form the naphthyridine ring.

- Chlorination: Introduction of the chlorine atom at the 6th position using reagents like thionyl chloride or phosphorus pentachloride.

- Functional Group Modifications: Subsequent reactions may involve hydroxylation or methylation to introduce additional functional groups .

These methods can be optimized for yield and purity through controlled reaction conditions.

6-Chloro-1,7-naphthyridin-2(1H)-one finds applications in various fields:

- Medicinal Chemistry: It is explored for its potential therapeutic effects against bacterial infections and cancer.

- Organic Synthesis: Used as a building block for synthesizing more complex molecules in pharmaceutical research.

- Industrial Chemistry: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals .

Studies on the interactions of 6-Chloro-1,7-naphthyridin-2(1H)-one with biological targets are crucial for understanding its mechanism of action. These interactions may involve:

- Enzyme Inhibition: The compound may inhibit specific enzymes that are critical for microbial survival or cancer cell proliferation.

- Receptor Binding: It could modulate receptor activity, influencing various signaling pathways within cells.

Further biochemical studies are necessary to elucidate these interactions and their implications for therapeutic use .

Several compounds share structural similarities with 6-Chloro-1,7-naphthyridin-2(1H)-one, each exhibiting unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one | Contains hydroxyl group at the 4th position | Exhibits different reactivity due to additional hydroxyl group. |

| 4-Hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one | Lacks chlorine atom | May have different biological activity due to structural changes. |

| 6-Bromo-1,7-naphthyridin-2(1H)-one | Contains bromine instead of chlorine | Potentially different reactivity and biological properties due to halogen substitution. |

| 1,7-Naphthyridin-2(1H)-one | Lacks halogen substituents | Serves as a simpler analog without substituents affecting reactivity. |

The uniqueness of 6-Chloro-1,7-naphthyridin-2(1H)-one lies in its specific combination of functional groups that confer distinct chemical reactivity and biological properties compared to its analogs.